(1R)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine
CAS No.:
Cat. No.: VC15757511
Molecular Formula: C6H10N2O
Molecular Weight: 126.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H10N2O |
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Molecular Weight | 126.16 g/mol |
IUPAC Name | (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethanamine |
Standard InChI | InChI=1S/C6H10N2O/c1-4-3-6(5(2)7)8-9-4/h3,5H,7H2,1-2H3/t5-/m1/s1 |
Standard InChI Key | LEFVDZCQGFWHQB-RXMQYKEDSA-N |
Isomeric SMILES | CC1=CC(=NO1)[C@@H](C)N |
Canonical SMILES | CC1=CC(=NO1)C(C)N |
Introduction
Structural Characteristics
Molecular Architecture and Stereochemistry
The compound’s core structure consists of a 1,2-oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom. The 5-methyl substituent and the (1R)-configured ethylamine group at the 3-position introduce both steric and electronic complexity (Fig. 1). The chiral center at the ethylamine side chain renders the molecule enantiomerically pure, a critical feature for interactions with biological targets exhibiting stereoselectivity.
Table 1: Key Structural Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₁₀N₂O | |
Molecular Weight | 126.16 g/mol | |
IUPAC Name | (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethanamine | |
CAS Number (Free Amine) | Not explicitly listed | - |
CAS Number (HCl Salt) | 1807921-05-6 |
Spectroscopic Characterization
Structural confirmation relies on techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For the hydrochloride salt, the ¹H NMR spectrum would display signals for the methyl group on the oxazole ring (~δ 2.4 ppm), the methine proton adjacent to the amine (~δ 4.1 ppm), and the ammonium proton (~δ 8.0–9.0 ppm). The (1R) configuration can be validated via optical rotation or chiral chromatography.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine typically involves multi-step strategies to establish both the oxazole ring and the chiral amine moiety. A representative pathway includes:
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Oxazole Ring Formation: Cyclocondensation of a β-ketoamide with hydroxylamine generates the 1,2-oxazole core .
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Chiral Amine Introduction: Asymmetric reduction of a ketone intermediate using catalysts like CBS (Corey–Bakshi–Shibata) or enzymatic methods ensures the (R)-configuration.
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Salt Formation (Optional): Treatment with HCl yields the hydrochloride salt for improved stability.
Table 2: Key Synthetic Intermediates
Step | Intermediate | Reagents/Conditions |
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1 | β-Ketoamide precursor | NH₂OH·HCl, EtOH, reflux |
2 | Chiral ketone | CBS catalyst, BH₃·THF |
3 | Free amine | HCl/Et₂O, room temperature |
Reactivity Profile
The compound participates in reactions typical of both amines and heterocycles:
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Amine Functionalization: Acylation or sulfonylation at the primary amine site.
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Oxazole Ring Modifications: Electrophilic substitution at the 4-position of the oxazole, though steric hindrance from the 5-methyl group may limit reactivity.
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Salt Formation: Protonation with acids (e.g., HCl, citric acid) enhances solubility for pharmacological formulations.
Biological and Medicinal Applications
Challenges in Drug Development
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Metabolic Stability: The primary amine may undergo rapid oxidation via monoamine oxidases (MAOs), necessitating prodrug strategies.
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Blood-Brain Barrier Penetration: The compound’s logP (~1.2) and polar surface area (~50 Ų) suggest moderate CNS bioavailability.
Industrial Applications
Materials Science
The 1,2-oxazole ring’s thermal stability and electronic properties make it valuable in:
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Polymer Additives: As crosslinking agents or UV stabilizers.
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Coating Technologies: Incorporation into epoxy resins to enhance adhesion and corrosion resistance.
Catalysis
Chiral amines serve as ligands in asymmetric catalysis. The (1R)-configured ethylamine group could coordinate transition metals for enantioselective hydrogenation or C–C bond formation.
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